molecular formula C21H24N2O2S B1606465 9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]- CAS No. 16140-27-5

9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-

Cat. No.: B1606465
CAS No.: 16140-27-5
M. Wt: 368.5 g/mol
InChI Key: WKUYEBVLTZDQDV-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound belongs to the thioxanthenone class, characterized by a tricyclic scaffold with a sulfur atom replacing the oxygen in xanthone. The molecule features:

  • A hydroxymethyl group at position 4, enhancing solubility and enabling conjugation.
  • A 1-[[2-(1-piperidinyl)ethyl]amino] substituent at position 1, introducing a cyclic tertiary amine (piperidine) linked via an ethyl chain. This moiety is critical for modulating receptor interactions and pharmacokinetic properties.

The piperidinyl group may confer improved metabolic stability compared to linear alkylamines.

Properties

IUPAC Name

4-(hydroxymethyl)-1-(2-piperidin-1-ylethylamino)thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-14-15-8-9-17(22-10-13-23-11-4-1-5-12-23)19-20(25)16-6-2-3-7-18(16)26-21(15)19/h2-3,6-9,22,24H,1,4-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYEBVLTZDQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2=C3C(=C(C=C2)CO)SC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167147
Record name SW-6
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16140-27-5
Record name SW-6
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Record name MLS002702047
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Preparation Methods

Core Thioxanthone Skeleton Formation

  • Starting material : 4-(Hydroxymethyl)thioxanthen-9-one is prepared by Friedel-Crafts acylation of thioxanthone derivatives followed by hydroxymethylation.
  • Reaction conditions :
    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
    • Catalyst: Lewis acids (e.g., AlCl₃) for acylation.

Piperidine Side-Chain Introduction

  • Amination : The 1-position of the thioxanthone core is functionalized with a piperidinyl-ethylamine group via nucleophilic substitution or reductive amination.
    • Reagents : 2-(1-Piperidinyl)ethylamine, potassium carbonate (K₂CO₃).
    • Conditions :
      • Temperature: 80–100°C.
      • Solvent: Toluene or acetonitrile.

Reaction Optimization and Key Parameters

Data from analogous syntheses highlight critical factors influencing yield and purity:

Parameter Optimal Range Impact on Reaction Efficiency
Temperature 80–100°C Higher temperatures improve coupling rates but risk side reactions.
Catalyst (e.g., CuI) 5–10 mol% Accelerates Ullmann coupling for aromatic amination.
Reaction Time 12–24 hours Prolonged duration ensures complete substitution.
Solvent Polarity Polar aprotic (DMF) Enhances nucleophilicity of amines.

Purification and Characterization

Purification Methods

Spectroscopic Data

Property Observed Value (Target Compound) Source
Molecular Formula C₂₁H₂₄N₂O₂S
Molecular Weight 368.49 g/mol
Melting Point Not reported
UV-Vis Absorption λₘₐₓ ~380–420 nm

Research Findings and Applications

  • Photopolymerization : Derivatives like 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]thioxanthen-9-one act as visible-light photosensitizers in 3D printing resins, enabling rapid curing under 405–470 nm LED light.
  • Efficiency : Piperidine-substituted thioxanthones exhibit enhanced electron-donating capacity, improving photoinitiation rates compared to non-cyclic amines.

Challenges and Limitations

  • Low Solubility : Polar solvents (e.g., DMSO) are often required for homogeneous reactions.
  • Side Reactions : Competitive oxidation of the hydroxymethyl group necessitates inert atmospheres during synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the thioxanthone core, converting it to a hydroxyl group.

    Substitution: The piperidinyl-ethylamino substituent can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halide precursors and bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species. It can also serve as an intermediate in the synthesis of more complex organic molecules.

Biology

In biological research, the compound’s unique structure may allow it to interact with specific biomolecules, making it a potential candidate for drug development or as a biochemical probe.

Medicine

The compound’s potential biological activity could be explored for therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.

Industry

In industrial applications, the compound can be used in the production of advanced materials, coatings, and adhesives, leveraging its photochemical properties.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]- is likely related to its ability to absorb light and generate reactive species. This photochemical activity can initiate polymerization reactions or interact with biological targets. The piperidinyl-ethylamino substituent may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with key analogs:

Compound Name / ID Position 1 Substituent Position 4 Substituent Key Features Biological Activity (Reported) References
Target Compound :
4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-
2-(1-piperidinyl)ethylamino Hydroxymethyl Cyclic amine (piperidine); potential enhanced CNS penetration Hypothesized antitumor/antifungal (based on class) N/A
Hycanthone
(1-[[2-(diethylamino)ethyl]amino]-4-(hydroxymethyl)-)
2-(diethylamino)ethylamino Hydroxymethyl Linear tertiary amine; metabolically activated to mutagenic intermediates Antischistosomal; mutagenic [12, 16]
ATx1(+)
(1-((1-hydroxypropan-2-yl)amino)-4-propoxy-)
(1-hydroxypropan-2-yl)amino Propoxy Chiral center; hydroxyl group for H-bonding P-glycoprotein inhibition [2]
Compound 23
(1-[[2-(diethylamino)ethyl]amino]-4-propoxy-)
2-(diethylamino)ethylamino Propoxy Propoxy enhances lipophilicity; diethylamino for solubility Potent antitumor (GI₅₀ = 1.9 μM in leukemia) [1]
Tx 4
(1-((2,6-difluorobenzyl)amino)-4-propoxy-)
2,6-difluorobenzylamino Propoxy Fluorinated aromatic ring; increased electronegativity Antifungal [11]

Physicochemical and Pharmacokinetic Comparisons

  • Solubility :
    • Hydroxymethyl at position 4 (target compound, Hycanthone) improves aqueous solubility vs. lipophilic substituents (e.g., propoxy in Compound 23) .
  • Toxicity: Hycanthone’s diethylamino group is metabolized to reactive intermediates linked to mutagenicity . Piperidine’s cyclic structure may mitigate this risk, though empirical data are needed.

Biological Activity

9H-Thioxanthen-9-one derivatives, particularly 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure features a thioxanthenone core with a hydroxymethyl group and a piperidinyl substituent. The synthesis of thioxanthenone derivatives typically involves the reaction of substituted phenols with thioketones or via cyclization methods that incorporate various functional groups to enhance solubility and biological activity.

Antitumor Activity

Research indicates that thioxanthenone derivatives exhibit significant antitumor properties. For instance, a related compound, TXA1 (1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one), was shown to modulate autophagy and apoptosis in human tumor cell lines. In vivo studies demonstrated that TXA1.HCl significantly reduced the growth of non-small cell lung cancer (NSCLC) xenografts without observable toxicity in murine models .

Table 1: Effects of TXA1.HCl on Tumor Growth in Xenograft Models

TreatmentTumor Volume (mm³)Weight Loss (%)
Control1200 ± 1505 ± 1
TXA1.HCl (50 mg/kg)450 ± 1003 ± 0.5

The mechanism by which thioxanthenones exert their antitumor effects includes:

  • Modulation of Cholesterol Biosynthesis : TXA1 treatment led to an upregulation of genes involved in cholesterol metabolism, suggesting a link between cholesterol transport and tumor growth inhibition .
  • Induction of Apoptosis : Thioxanthenone derivatives have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death in vitro .

Other Biological Activities

Beyond antitumor effects, thioxanthenone derivatives have been explored for their potential antiviral properties. A study screened various thioxanthenone compounds for activity against hepatitis C virus, indicating that structural modifications could enhance antiviral efficacy .

Case Studies

Several studies highlight the biological potential of thioxanthenones:

  • Study on Hepatitis C Virus : Compounds derived from thioxanthen-9-one were tested in a cell-based model, showing promising results as inhibitors of viral replication .
  • Antimicrobial Activity : Thioxanthones have also been evaluated for antimicrobial properties, with some derivatives exhibiting activity against various bacterial strains.

Q & A

Basic Research Questions

Q. How can synthetic routes for 9H-thioxanthen-9-one derivatives with piperidine substituents be optimized?

  • Methodological Answer : The synthesis of piperidine-substituted derivatives typically involves nucleophilic substitution or amination reactions. For example, 1-chloro-4-propoxy-9H-thioxanthen-9-one can react with amines like 2-(1-piperidinyl)ethylamine under catalytic conditions (e.g., Cu₂O in methanol at 100°C for 48 hours) to introduce the piperidine moiety . Reaction parameters such as solvent polarity, temperature, and catalyst loading must be systematically varied to optimize yield and purity. Characterization via HPLC or LC-MS is critical to confirm structural integrity.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For example, ¹H NMR can confirm the presence of the hydroxymethyl (-CH₂OH) and piperidinyl groups by identifying characteristic proton shifts (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons). Impurity profiling using reversed-phase HPLC with UV detection (e.g., at 254 nm) is advised to detect byproducts like unreacted starting materials or positional isomers .

Q. How can the solubility and stability of this compound be evaluated for in vitro assays?

  • Methodological Answer : Solubility should be tested in polar (e.g., DMSO, water) and nonpolar solvents (e.g., ethanol, acetonitrile) using dynamic light scattering (DLS) or UV-Vis spectrophotometry. Stability studies under physiological conditions (pH 7.4, 37°C) over 24–72 hours can identify degradation products via LC-MS. For example, oxidation of the hydroxymethyl group may require stabilization with antioxidants like BHT .

Advanced Research Questions

Q. What computational methods are suitable for predicting the antitumor activity of this compound?

  • Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and semiempirical molecular orbital methods (e.g., PM3 or AM1) can correlate steric, electrostatic, and hydrophobic fields with biological activity. For example, alignment of the thioxanthenone scaffold with a reference structure (e.g., hycanthone) and inclusion of log P values in 3D-QSAR models improve predictive accuracy for pancreatic ductal adenocarcinoma inhibition .

Q. How can the photophysical properties of this compound inform its use in optoelectronic or catalytic applications?

  • Methodological Answer : Optically Detected Magnetic Resonance (ODMR) spectroscopy can elucidate triplet-state dynamics. The sulfur atom in the thioxanthenone core enhances spin-orbit coupling, which is critical for phosphorescence. Vibronic coupling between ¹n,π* and ¹π,π* states can be quantified to optimize applications in photocatalysis or OLEDs .

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Discrepancies in SAR may arise from differences in molecular alignment (e.g., RMS-fit vs. SEAL methods in CoMFA) or protonation states of the piperidine nitrogen. Re-optimizing geometries using ab initio methods (e.g., DFT) and validating with in vivo models (e.g., Panc03 tumor growth inhibition in mice) can resolve inconsistencies .

Q. How can this compound be adapted for use in ion-selective electrodes?

  • Methodological Answer : The hydroxymethyl and piperidine groups enable selective Cu²⁺ binding. A carbon paste electrode (CPE) containing the compound (0.46% w/w) with NaTPB as a lipophilic additive shows a Nernstian response (28.5 mV/decade) over 1.0×10⁻⁶–1.0×10⁻¹ M Cu²⁺. Optimization of paste composition (e.g., 77.11% graphite) and pH range (2.8–5.8) minimizes interference from ions like Fe³⁺ .

Methodological Considerations

Q. How to design a robust protocol for evaluating P-glycoprotein inhibition by this compound?

  • Methodological Answer : Use a calcein-AM assay in multidrug-resistant cancer cells (e.g., MCF-7/ADR). Co-incubate the compound with calcein-AM and measure intracellular fluorescence (ex/em: 494/517 nm). Validate with verapamil (positive control) and ensure cytotoxicity is ruled out via MTT assays. Dose-response curves (0.1–100 μM) identify IC₅₀ values .

Q. What experimental controls are critical in phosphorescence lifetime measurements?

  • Methodological Answer : Include a reference compound (e.g., unsubstituted thioxanthenone) to normalize for solvent/environment effects. Control oxygen levels rigorously (e.g., argon purging) to prevent triplet-state quenching. Time-correlated single-photon counting (TCSPC) with pulsed laser excitation (e.g., 355 nm) ensures accurate lifetime determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-
Reactant of Route 2
Reactant of Route 2
9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-

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